molecular formula C5LiN B14478441 lithium;penta-2,4-diynenitrile CAS No. 65864-09-7

lithium;penta-2,4-diynenitrile

Cat. No.: B14478441
CAS No.: 65864-09-7
M. Wt: 81.0 g/mol
InChI Key: YGNMMPLOYJVTRP-UHFFFAOYSA-N
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Description

Lithium;penta-2,4-diynenitrile is an organolithium compound characterized by the presence of a lithium atom bonded to a penta-2,4-diynenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;penta-2,4-diynenitrile typically involves the reaction of lithium with penta-2,4-diynenitrile under controlled conditions. One common method is the direct reaction of lithium metal with penta-2,4-diynenitrile in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;penta-2,4-diynenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The lithium atom can be substituted with other metal atoms or groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of penta-2,4-diynenitrile.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: New organometallic compounds with different metal atoms or groups.

Scientific Research Applications

Lithium;penta-2,4-diynenitrile has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

    Medicine: Investigated for its potential use in drug delivery systems or as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of lithium;penta-2,4-diynenitrile involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions with nucleophiles. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and compounds. The specific pathways and targets depend on the reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

Similar Compounds

    Penta-2,4-diynenitrile: Similar structure but without the lithium atom.

    Lithium acetylide: Contains lithium bonded to an acetylide group.

    Lithium cyanide: Contains lithium bonded to a cyanide group.

Uniqueness

Lithium;penta-2,4-diynenitrile is unique due to the presence of both a lithium atom and a penta-2,4-diynenitrile moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

65864-09-7

Molecular Formula

C5LiN

Molecular Weight

81.0 g/mol

IUPAC Name

lithium;penta-2,4-diynenitrile

InChI

InChI=1S/C5N.Li/c1-2-3-4-5-6;/q-1;+1

InChI Key

YGNMMPLOYJVTRP-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC#CC#N

Origin of Product

United States

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